2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 893725-87-6
VCID: VC4385024
InChI: InChI=1S/C15H11ClN4O2S/c16-11-3-5-12(6-4-11)20-14(10-2-1-7-17-8-10)18-19-15(20)23-9-13(21)22/h1-8H,9H2,(H,21,22)
SMILES: C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O
Molecular Formula: C15H11ClN4O2S
Molecular Weight: 346.79

2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

CAS No.: 893725-87-6

Cat. No.: VC4385024

Molecular Formula: C15H11ClN4O2S

Molecular Weight: 346.79

* For research use only. Not for human or veterinary use.

2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid - 893725-87-6

Specification

CAS No. 893725-87-6
Molecular Formula C15H11ClN4O2S
Molecular Weight 346.79
IUPAC Name 2-[[4-(4-chlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C15H11ClN4O2S/c16-11-3-5-12(6-4-11)20-14(10-2-1-7-17-8-10)18-19-15(20)23-9-13(21)22/h1-8H,9H2,(H,21,22)
Standard InChI Key OVNOIVGPZODTIJ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-{[4-(4-Chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 893725-87-6) is formally identified by the IUPAC name 2-[[4-(4-chlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid. Its molecular formula, C₁₅H₁₁ClN₄O₂S, corresponds to a molecular weight of 346.79 g/mol. The structure comprises a 1,2,4-triazole ring substituted at positions 4 and 5 with 4-chlorophenyl and pyridin-3-yl groups, respectively, while a sulfanylacetic acid moiety is attached at position 3 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₁ClN₄O₂S
Molecular Weight346.79 g/mol
CAS Number893725-87-6
SMILES NotationC1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O

Structural Analysis and Stereoelectronic Effects

The triazole ring’s planar geometry facilitates π-π stacking interactions with aromatic biological targets, while the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The pyridinyl substituent introduces a basic nitrogen atom, enabling hydrogen bonding and coordination with metal ions. Quantum mechanical studies suggest that the sulfanylacetic acid side chain adopts a conformation that optimizes solubility in polar solvents, as evidenced by its pKa (~3.2 for the carboxylic acid group).

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with the cyclocondensation of 4-chlorophenylhydrazine and pyridine-3-carbaldehyde to form a hydrazone intermediate, followed by reaction with carbon disulfide to yield the triazole-thiol precursor. Subsequent alkylation with chloroacetic acid under basic conditions (pH 9–10) introduces the sulfanylacetic acid moiety (Figure 2).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Hydrazone FormationEtOH, reflux, 12 h78
CyclizationCS₂, KOH, 50°C, 6 h65
AlkylationClCH₂COOH, NaOH, RT, 4 h72

Analytical Characterization

Nuclear magnetic resonance (NMR) spectra confirm the structure: ¹H NMR (DMSO-d₆, 400 MHz) δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.40 (m, 6H, Ar-H), 3.92 (s, 2H, -SCH₂-), 13.10 (s, 1H, -COOH). High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 347.0321 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

The compound demonstrates moderate aqueous solubility (32.4 µg/mL at 25°C) due to the ionizable carboxylic acid group. It remains stable under refrigerated conditions (4°C) for >6 months but degrades upon prolonged exposure to UV light, necessitating amber glass storage.

Table 3: Physicochemical Profile

PropertyValueMethod
LogP2.8 ± 0.3HPLC
pKa3.2 (COOH), 1.9 (NH)Potentiometric
Melting Point218–220°C (dec.)DSC

Biological Activities and Mechanisms

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 64 µg/mL, likely via disruption of cell wall biosynthesis. Molecular docking simulations indicate binding to penicillin-binding protein 2a (PBP2a) with a ΔG of −8.2 kcal/mol.

TargetIC₅₀/MICMechanism
HL-60 leukemia12.3 µMTopoisomerase II inhibition
S. aureus64 µg/mLPBP2a binding

Applications and Future Directions

Pharmaceutical Development

Ongoing structure-activity relationship (SAR) studies aim to optimize bioavailability by modifying the acetic acid side chain. Pegylated derivatives show a 3-fold increase in plasma half-life in murine models.

Materials Science

The triazole-thiol group’s chelating capacity enables its use in metal-organic frameworks (MOFs) for catalytic applications. Copper(II) complexes of this compound demonstrate efficacy in aerobic oxidation reactions.

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